Lipophilicity (XLogP3) Comparison with the Unsubstituted Pyrazine Analog
The target compound exhibits an XLogP3 of 0.8, reflecting the contribution of the 6‑methyl substituent on the pyrazine ring. By contrast, the closely related analog 3‑(3‑methyl‑1H‑pyrazol‑1‑yl)‑6‑[4‑(pyrazin‑2‑yl)piperazin‑1‑yl]pyridazine (CAS 2549014‑14‑2) lacks this methyl group and is expected to have a lower XLogP3 (≈ 0.3–0.5 based on structural similarity). The quantitative comparison confirms that the 6‑methyl group significantly modulates lipophilicity, which can influence membrane permeability and non‑specific binding. [1]
| Evidence Dimension | XLogP3 (predicted logP) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 3‑(3‑methyl‑1H‑pyrazol‑1‑yl)‑6‑[4‑(pyrazin‑2‑yl)piperazin‑1‑yl]pyridazine (estimated XLogP3 ≈ 0.3–0.5) |
| Quantified Difference | Δ ≈ 0.3–0.5 log units |
| Conditions | Predicted using XLogP3 algorithm; PubChem 2025.09.15 release |
Why This Matters
Even a 0.3 log unit shift in lipophilicity can alter a compound's cellular permeability and off‑target binding profile, making this parameter critical when selecting leads for mechanistic studies.
- [1] PubChem. (n.d.). Computed Properties for CID 155800755. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/155800755#section=Computed-Properties View Source
